

Technical Guide: N-cyclohexylpyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-cyclohexylpyridin-3-amine*

Cat. No.: B15397226

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of **N-cyclohexylpyridin-3-amine** and related aminopyridine compounds. As of the latest database search, a specific CAS number for **N-cyclohexylpyridin-3-amine** has not been identified, suggesting it is not a commonly cataloged chemical. The information herein is compiled from data on closely related isomers and the broader class of aminopyridines to provide a relevant technical resource.

Chemical Identification and Analogs

While a dedicated CAS number for **N-cyclohexylpyridin-3-amine** is not readily found, several positional isomers and related compounds are documented. It is crucial for researchers to distinguish between these analogs.

Compound Name	CAS Number	Molecular Formula	Notes
N-cyclohexylpyridin-3-amine	Not Found	C ₁₁ H ₁₆ N ₂	The target compound of this guide.
3-Amino-5-cyclohexylpyridine	1314356-20-1	C ₁₁ H ₁₆ N ₂	A positional isomer where the cyclohexyl group is on the pyridine ring.
3-Amino-4-cyclohexylpyridine	Not Found	C ₁₁ H ₁₆ N ₂	A positional isomer listed in PubChem without a specified CAS number.
N-cyclohexylpyridin-2-amine	15513-16-3	C ₁₁ H ₁₆ N ₂	A commonly available isomer with the amino group at the 2-position. [1]
3-Aminopyridine	462-08-8	C ₅ H ₆ N ₂	The parent amine for the target compound.

Proposed Synthetic Routes for N-cyclohexylpyridin-3-amine

The synthesis of **N-cyclohexylpyridin-3-amine** can be approached through several established methods for N-alkylation of aminopyridines. Below are detailed experimental protocols for two plausible synthetic pathways.

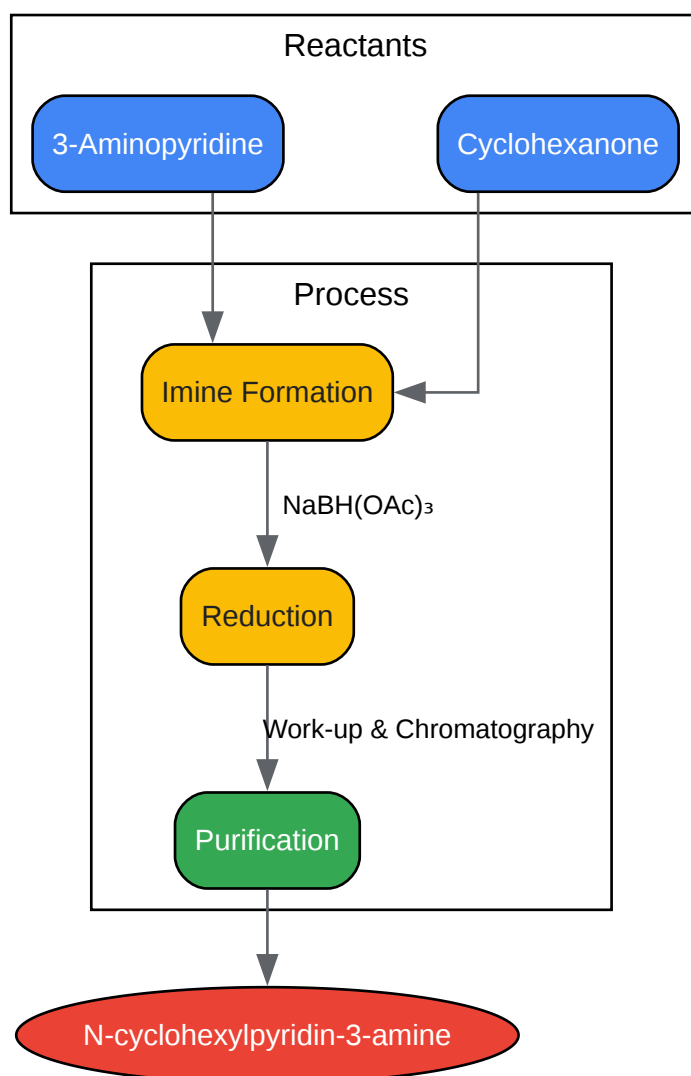
Reductive Amination of 3-Aminopyridine with Cyclohexanone

Reductive amination is a robust method for forming carbon-nitrogen bonds.[\[2\]](#) This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

- **Reaction Setup:** To a solution of 3-aminopyridine (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), add cyclohexanone (1.1 equivalents).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or LC-MS.
- **Reduction:** Add a reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents) portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the ketone.^[2]
- **Reaction Progression:** Continue stirring at room temperature for 12-24 hours.
- **Work-up:** Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **N-cyclohexylpyridin-3-amine**.

Proposed Synthetic Workflow: Reductive Amination



[Click to download full resolution via product page](#)

Proposed synthesis of **N-cyclohexylpyridin-3-amine** via reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds with aryl halides.^{[3][4][5][6]}

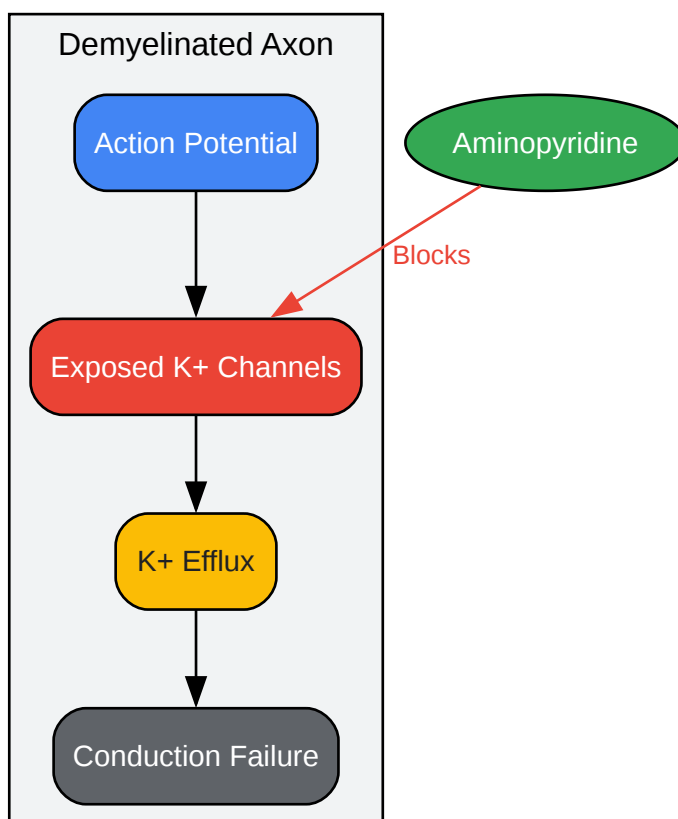
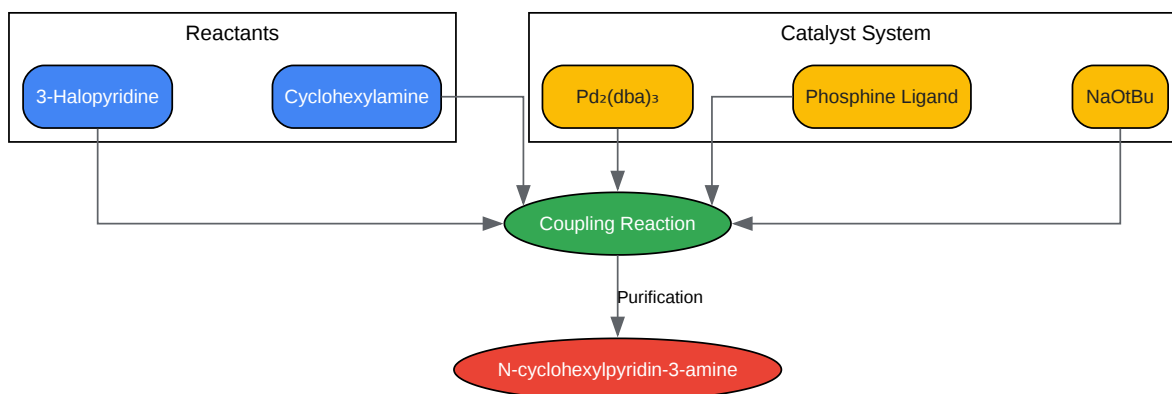
Experimental Protocol:

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine or 3-iodopyridine (1 equivalent), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable

phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (1.2-1.5 equivalents relative to palladium).

- Addition of Reagents: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 equivalents), and the amine, cyclohexylamine (1.2 equivalents).
- Solvent: Add an anhydrous solvent such as toluene or dioxane.
- Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C for 4 to 24 hours, monitoring the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
- Purification: The combined organic extracts are washed with brine, dried over a desiccant, and concentrated. The residue is then purified by column chromatography.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-cyclohexylpyridin-2-amine | 15513-16-3 [chemicalbook.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- To cite this document: BenchChem. [Technical Guide: N-cyclohexylpyridin-3-amine and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15397226#n-cyclohexylpyridin-3-amine-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com